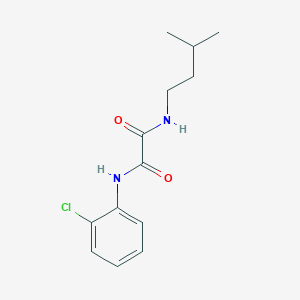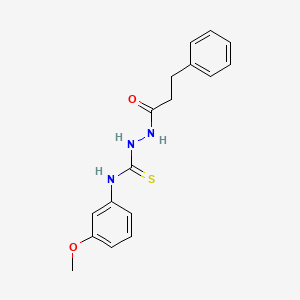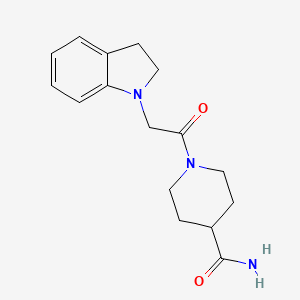
N,N'-bis(2-methoxyethyl)terephthalamide
Descripción general
Descripción
N,N'-bis(2-methoxyethyl)terephthalamide is a useful research compound. Its molecular formula is C14H20N2O4 and its molecular weight is 280.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 280.14230712 g/mol and the complexity rating of the compound is 272. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Iron Chelating Agents
N,N'-bis(2-methoxyethyl)terephthalamide (TAMmeg) has been explored for its potential in therapeutic iron chelating agents. A study detailed the synthesis and structural characterization of TAMmeg and its iron complex, highlighting its surprisingly stable nature as a bidentate terephthalamide iron complex, which is significant for its potential therapeutic applications in conditions requiring iron chelation (Jurchen & Raymond, 2006).
Recycling of Polyethylene Terephthalate
Research has also focused on the aminolysis of polyethylene terephthalate (PET) waste to produce bis(2-hydroxy ethylene)terephthalamide (BHETA). This process is seen as economically viable and environmentally friendly, offering a method to recycle PET waste into useful products (Shukla & Harad, 2006).
Solvent and Reaction Medium
Bis(2-methoxyethyl) ether, a derivative, serves as an inert organic solvent and anhydrous reaction medium for organometallic synthesis. Its excellent solvating properties are particularly useful in these applications (Gad, 2014).
Anti-bacterial Properties
In another study, N1,N4-Bis{(2-hydroxyethyl)(methyl)carbamothioyl}terephthalamide, synthesized by reacting terephthaloyl chloride and ammonium thiocyanate, demonstrated antibacterial activities against different bacterial strains. This highlights its potential use in medical applications, especially in developing antibacterial agents (Fakhar et al., 2018).
High-Performance Polyamideimides
A study on bis(2-aminoethyl)terephthalamide, obtained from the aminolysis of waste PET bottles, revealed its use in forming novel polyamideimides (PAIs) when reacted with aromatic dianhydrides. These PAIs, characterized for their thermal properties, have potential applications as membrane-modifying agents for industrial separation processes, demonstrating a practical application of recycling PET waste (Hoang et al., 2020).
Molecular Structure and Magnetism
Research has been conducted on the crystal and molecular structure of (μ-terephthalato)bis[(N-(2-(diethylamino)ethyl)salicylidenaminato)copper-(II)], with terephthalamide playing a key role in its structure. This study sheds light on the potential of terephthalamides in designing compounds with specific magnetic properties, which could be relevant in materials science and nanotechnology (Xanthopoulos et al., 1993).
Environmental Recycling Applications
Terephthalamide derivatives, such as bis(2-hydroxyethylene) terephthalamate (BHET), are key in recycling PET waste, as demonstrated by multiple studies focusing on their synthesis and potential applications. This reflects the growing importance of terephthalamide derivatives in environmental conservation efforts, particularly in addressing the challenges posed by plastic waste (Abdullah & Al‐Lohedan, 2020).
Propiedades
IUPAC Name |
1-N,4-N-bis(2-methoxyethyl)benzene-1,4-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-19-9-7-15-13(17)11-3-5-12(6-4-11)14(18)16-8-10-20-2/h3-6H,7-10H2,1-2H3,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HABDCFGCKPCVED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC=C(C=C1)C(=O)NCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(cyclopentylamino)sulfonyl]-N-isopropyl-2-methoxybenzamide](/img/structure/B4694342.png)
![N-[2-(4-chlorophenyl)ethyl]cyclopentanecarboxamide](/img/structure/B4694345.png)
![1-methyl-5-{[(2-phenylethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B4694351.png)

![4-methyl-3-nitro-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4694366.png)
![5-(2,4-dichlorophenyl)-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B4694374.png)
![{4-benzyl-1-[3-(methylthio)benzyl]-4-piperidinyl}methanol](/img/structure/B4694384.png)

![N~2~-(2-methoxy-5-methylphenyl)-N~1~-{2-[(2-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4694403.png)

![2-[4-chloro-3-(trifluoromethyl)phenyl]-4,4,8-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B4694412.png)
![2-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}-N-(2-phenylethyl)hydrazinecarbothioamide](/img/structure/B4694436.png)

![ethyl 4-{[4-anilino-6-(methylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B4694457.png)
